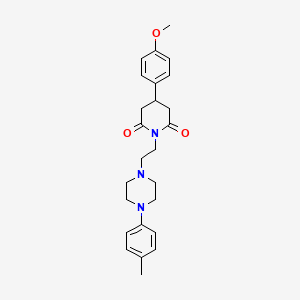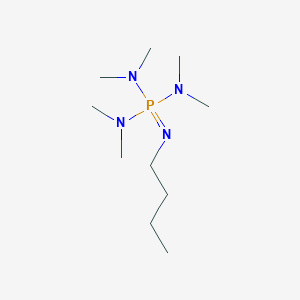![molecular formula C12H14N2O B14440397 1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- CAS No. 74059-91-9](/img/structure/B14440397.png)
1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a dimethylamino group attached to the indole ring, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- typically involves the functionalization of the indole ring. One common method is the Mannich reaction, where an indole derivative reacts with formaldehyde and a secondary amine (dimethylamine) under acidic conditions to introduce the dimethylamino group .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Mannich reaction, ensuring high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- can undergo various chemical reactions, including:
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: 1H-Indole-4-carboxylic acid
Reduction: 1H-Indole-4-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- is largely dependent on its interaction with biological targets. The dimethylamino group can enhance its binding affinity to certain receptors or enzymes, influencing its biological activity. For example, it may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways .
Comparación Con Compuestos Similares
1H-Indole-3-carboxaldehyde: Another indole derivative with an aldehyde group at the 3-position.
1H-Indole-2-carboxaldehyde: Similar structure but with the aldehyde group at the 2-position.
Uniqueness: 1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]- is unique due to the presence of the dimethylamino group, which can significantly alter its chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and other bioactive molecules .
Propiedades
Número CAS |
74059-91-9 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
3-[(dimethylamino)methyl]-1H-indole-4-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-14(2)7-10-6-13-11-5-3-4-9(8-15)12(10)11/h3-6,8,13H,7H2,1-2H3 |
Clave InChI |
XASGYSMPEREBMS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CNC2=CC=CC(=C21)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dichloro-N-[2-(methoxyimino)ethyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B14440316.png)

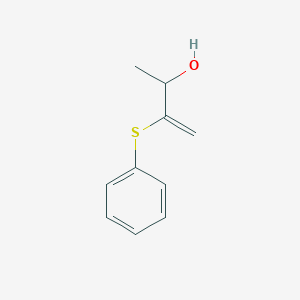
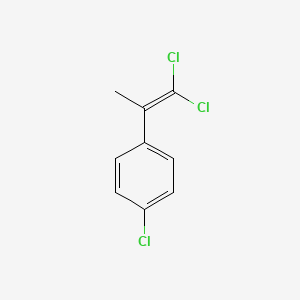

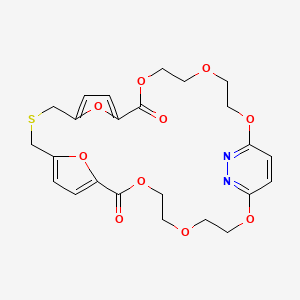
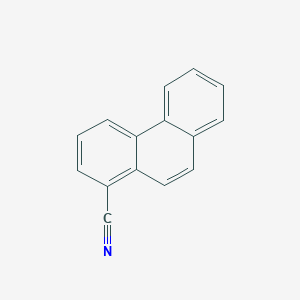
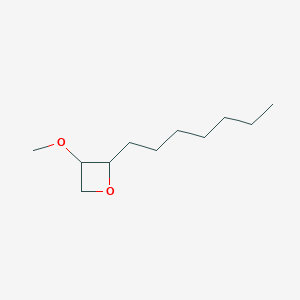


![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide](/img/structure/B14440354.png)

